

# The Role of Chlorine Monoxide in Stratospheric Ozone Depletion

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## Compound of Interest

Compound Name: Chlorine monoxide

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**Chlorine monoxide** (ClO) is a key radical in the catalytic destruction of stratospheric ozone.[1] [2] The process begins with the photolysis of chlorine source gases, primarily chlorofluorocarbons (CFCs), in the stratosphere, which releases chlorine atoms (Cl).[2] These highly reactive chlorine atoms then initiate a catalytic cycle that efficiently destroys ozone (O<sub>3</sub>).

## Catalytic Ozone Destruction Cycles

A single chlorine atom can destroy thousands of ozone molecules through catalytic cycles.[3][4] [5] The most fundamental cycle, particularly important in the mid- to upper-stratosphere, involves two main reactions:[2][3][5][6]

- $\text{Cl} + \text{O}_3 \rightarrow \text{ClO} + \text{O}_2$ : A chlorine atom reacts with an ozone molecule, producing **chlorine monoxide** and an oxygen molecule.[2][6]
- $\text{ClO} + \text{O} \rightarrow \text{Cl} + \text{O}_2$ : The resulting **chlorine monoxide** radical then reacts with an atomic oxygen (O) atom, regenerating the chlorine atom which can then react with another ozone molecule.[2][6]

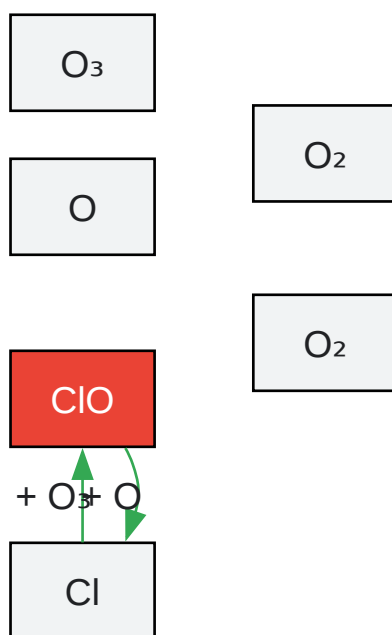
The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules ( $\text{O} + \text{O}_3 \rightarrow 2\text{O}_2$ ), with the chlorine atom acting as a catalyst.[3][5][6]

In the colder conditions of the polar stratosphere, other catalytic cycles become dominant, particularly when concentrations of ClO are high. These cycles involve the self-reaction of ClO or its reaction with bromine monoxide (BrO).[3][5]

A key cycle in the Antarctic ozone hole involves the formation of the ClO dimer (Cl<sub>2</sub>O<sub>2</sub>):[3]

- $\text{ClO} + \text{ClO} + \text{M} \rightarrow \text{Cl}_2\text{O}_2 + \text{M}$
- $\text{Cl}_2\text{O}_2 + h\nu \rightarrow 2\text{Cl} + \text{O}_2$
- **\*\*2(Cl + O<sub>3</sub> → ClO + O<sub>2</sub>)\*\***

The net reaction for this cycle is  $2\text{O}_3 \rightarrow 3\text{O}_2$ .[1]



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*Fig. 1: Catalytic ozone destruction cycle involving Cl and ClO.*

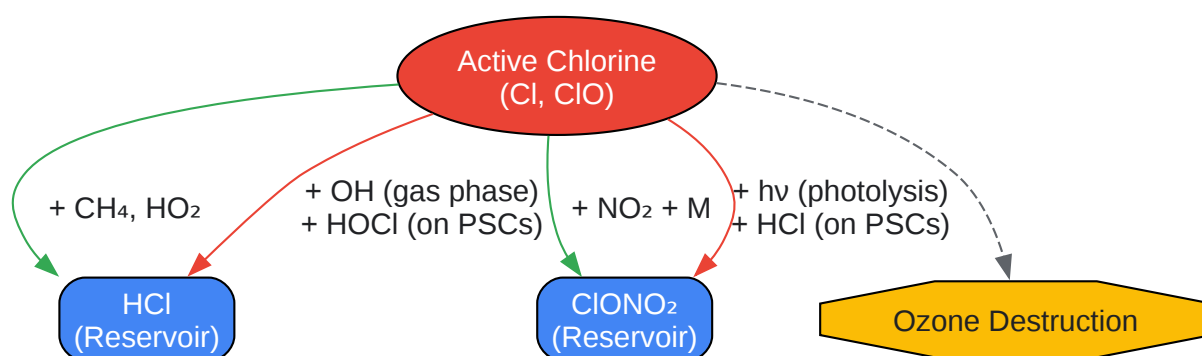
## Chlorine Reservoir Species

The majority of inorganic chlorine in the stratosphere is typically sequestered in chemically less reactive "reservoir" species, primarily hydrogen chloride (HCl) and chlorine nitrate (ClONO<sub>2</sub>).[7][8][9] These reservoirs effectively remove chlorine from the active, ozone-destroying catalytic cycles.[7][9]

- Hydrogen Chloride (HCl) is formed by the reaction of atomic chlorine with methane (CH<sub>4</sub>) and other hydrogen-containing species.[9]

- $\text{Cl} + \text{CH}_4 \rightarrow \text{HCl} + \text{CH}_3$
- Chlorine Nitrate ( $\text{ClONO}_2$ ) is formed from the three-body reaction of **chlorine monoxide** with nitrogen dioxide ( $\text{NO}_2$ ).<sup>[9][10]</sup>
  - $\text{ClO} + \text{NO}_2 + \text{M} \rightarrow \text{ClONO}_2 + \text{M}$

The balance between active chlorine ( $\text{Cl}$ ,  $\text{ClO}$ ) and reservoir species dictates the rate of ozone depletion.



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Fig. 2: Interconversion between active chlorine and reservoir species.

## Activation of Reservoir Species on Polar Stratospheric Clouds

While  $\text{HCl}$  and  $\text{ClONO}_2$  are stable in the gas phase, they can undergo heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) during the polar winter.<sup>[7][11][12][13]</sup> PSCs are composed of water, nitric acid, and/or sulfuric acid and form in the extremely cold temperatures of the polar stratosphere.<sup>[12][14]</sup>

The key reaction that converts the reservoir species back into active chlorine is:

- $\text{ClONO}_2(\text{g}) + \text{HCl}(\text{s}) \rightarrow \text{Cl}_2(\text{g}) + \text{HNO}_3(\text{s})$

The molecular chlorine ( $\text{Cl}_2$ ) produced is readily photolyzed by sunlight in the spring, releasing two chlorine atoms and initiating rapid ozone destruction.<sup>[3]</sup> This process is known as chlorine

activation and is responsible for the formation of the Antarctic ozone hole.[\[11\]](#)[\[15\]](#)

## Quantitative Data: Reaction Kinetics and Photochemistry

The rates of the chemical reactions are critical for accurately modeling atmospheric composition. This data is compiled and critically evaluated by scientific panels such as the NASA/JPL Panel for Data Evaluation and the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

### Table 1: Key Gas-Phase Reactions of ClO and Reservoir Species

Rate constants are given in the Arrhenius form,  $k(T) = A \exp(-E/RT)$ , where  $A$  is the pre-exponential factor,  $E$  is the activation energy,  $R$  is the gas constant, and  $T$  is the temperature in Kelvin. Units for bimolecular reactions are  $\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$  and for termolecular reactions are  $\text{cm}^6 \text{ molecule}^{-2} \text{ s}^{-1}$ .

Reaction	A-factor	E/R (K)	k(298 K)	Source
$\text{Cl} + \text{O}_3 \rightarrow \text{ClO} + \text{O}_2$	$2.9 \times 10^{-11}$	260	$1.2 \times 10^{-11}$	NASA/JPL (2015)
$\text{ClO} + \text{O} \rightarrow \text{Cl} + \text{O}_2$	$3.0 \times 10^{-11}$	-73	$3.8 \times 10^{-11}$	NASA/JPL (2015)
$\text{ClO} + \text{NO} \rightarrow \text{Cl} + \text{NO}_2$	$8.9 \times 10^{-12}$	-235	$1.9 \times 10^{-11}$	NASA/JPL (2015)
$\text{Cl} + \text{CH}_4 \rightarrow \text{HCl} + \text{CH}_3$	$6.5 \times 10^{-12}$	1230	$1.0 \times 10^{-13}$	NASA/JPL (2015)
$\text{OH} + \text{HCl} \rightarrow \text{H}_2\text{O} + \text{Cl}$	$3.0 \times 10^{-12}$	430	$6.6 \times 10^{-13}$	NASA/JPL (2015)
Termolecular Reactions ( $k_0$ )	$A_0$ -factor	n	$k_0(300 \text{ K})$	Source
$\text{ClO} + \text{NO}_2 + \text{M} \rightarrow \text{ClONO}_2 + \text{M}$	$1.8 \times 10^{-31} (\text{N}_2)$	3.4	$1.6 \times 10^{-31}$	NASA/JPL (2015)

Note: Data is sourced from the NASA JPL Publication 15-10, "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation Number 18". Termolecular reaction rates are pressure-dependent and are typically represented by a more complex formalism (e.g., Troe expression), for which  $k_0$  represents the low-pressure limit.

## Table 2: Key Photolysis Reactions

Photolysis rate ( $J$ ) depends on the absorption cross-section ( $\sigma$ ), quantum yield ( $\Phi$ ), and the actinic flux of solar radiation.

Reaction	Wavelength Range (nm)	Key Products	Atmospheric Significance
$\text{ClONO}_2 + h\nu \rightarrow \text{Cl} + \text{NO}_3$	200 - 480	Cl, $\text{NO}_3$	Daytime loss of $\text{ClONO}_2$ , releasing active chlorine.
$\text{Cl}_2\text{O}_2 + h\nu \rightarrow 2\text{Cl} + \text{O}_2$	200 - 450	$2\text{Cl}$ , $\text{O}_2$	Key step in polar ozone destruction, releases Cl atoms.
$\text{Cl}_2 + h\nu \rightarrow 2\text{Cl}$	250 - 480	$2\text{Cl}$	Rapidly activates chlorine from heterogeneous reactions.

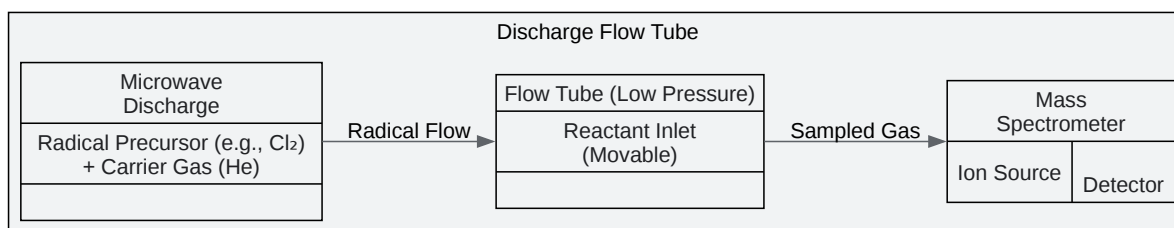
## Experimental Protocols

The kinetic and photochemical data presented above are determined through sophisticated laboratory experiments designed to isolate and study individual atmospheric reactions.

### Discharge Flow-Mass Spectrometry (DF-MS)

This technique is used to measure the kinetics of fast gas-phase reactions, particularly those involving atoms and radicals.

- **Methodology:** A carrier gas (e.g., Helium) flows at high velocity through a tube under low pressure. A microwave discharge is used to generate a radical species (e.g., Cl atoms from  $\text{Cl}_2$ ).<sup>[21]</sup> A reactant gas is introduced downstream through a movable injector. The concentrations of the radical species and/or stable products are monitored at the end of the flow tube using a mass spectrometer as a function of the injector position (which corresponds to reaction time).<sup>[21][22]</sup> By varying the concentration of the reactant gas, the bimolecular rate constant can be determined.



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*Fig. 3: Simplified workflow for a Discharge Flow-Mass Spectrometry experiment.*

## Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)

LFP-RF is a powerful technique for studying reactions of atoms and small radicals over a wide range of temperatures and pressures.<sup>[23]</sup>

- **Methodology:** A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule, creating a sudden, uniform concentration of a radical of interest (e.g., Cl atoms from CCl<sub>4</sub> photolysis).<sup>[23][24]</sup> The subsequent decay of this radical concentration due to reaction with an excess of a reactant gas is monitored in real-time.<sup>[25]</sup> The monitoring is often done by resonance fluorescence, where a light source (like a resonance lamp) excites the radical, and the resulting fluorescence, which is proportional to the radical's concentration, is detected by a photomultiplier tube.<sup>[23]</sup> The rate constant is determined from the exponential decay rate of the fluorescence signal.

## Cavity Ring-Down Spectroscopy (CRDS)

CRDS is an extremely sensitive absorption spectroscopy technique used for detecting and quantifying trace gases and short-lived radicals.<sup>[26][27][28]</sup>

- **Methodology:** A laser pulse is injected into an optical cavity formed by two highly reflective mirrors.<sup>[26]</sup> The light bounces back and forth many times, creating a very long effective pathlength.<sup>[28]</sup> A detector measures the rate at which the light intensity "rings down" or

decays as it leaks out of the cavity.[26] When an absorbing gas is present in the cavity, the light is absorbed, and the ring-down time becomes shorter. By measuring the change in the ring-down time, the concentration of the absorbing species can be determined with high precision.[26][28] This method is valuable for both laboratory kinetics studies and field measurements of atmospheric species.[29]

## Conclusion

The atmospheric chemistry of **chlorine monoxide** is a cornerstone of our understanding of stratospheric ozone depletion. The interplay between active chlorine radicals (Cl and ClO) and their reservoir species (HCl and ClONO<sub>2</sub>) governs the efficiency of catalytic ozone destruction. While gas-phase reactions control the chemistry in much of the stratosphere, heterogeneous reactions on polar stratospheric clouds are critical for activating chlorine and causing the severe seasonal ozone loss observed in polar regions. The quantitative data that underpins this understanding is the product of meticulous laboratory experiments using advanced techniques, with ongoing evaluations ensuring that atmospheric models have the most accurate data available.

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